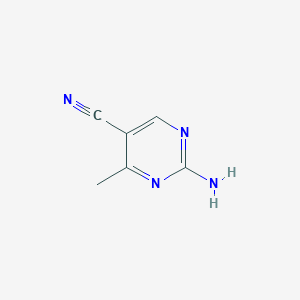

2-Amino-4-methylpyrimidine-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-4-5(2-7)3-9-6(8)10-4/h3H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMNOSOUFLKQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20634922 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-97-0 | |

| Record name | 2-Amino-4-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20634922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

An In-depth Technical Guide on the Physicochemical Properties of 2-Amino-4-methylpyrimidine-5-carbonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. This guide provides a detailed overview of the core physicochemical characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. The following sections present its key properties, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Physicochemical Data Summary

The quantitative are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing formulation and delivery strategies.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₄ | [1][2][3] |

| Molecular Weight | 134.14 g/mol | [2] |

| Melting Point | 269-270 °C | [4] |

| Boiling Point | 386.5 ± 34.0 °C (Predicted) | [4] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 1.14 ± 0.10 (Predicted) | [4] |

| Appearance | Pale Brown Solid | [2] |

| Storage Conditions | 2–8 °C under inert gas | [2][4] |

| SMILES | Cc1ncc(C#N)c(N)n1 | [1] |

| InChI | 1S/C6H6N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,1H3,(H2,8,9,10) | [1] |

| InChI Key | YBPNIILOUYAGIF-UHFFFAOYSA-N | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is essential for drug discovery and development. Below are detailed methodologies for key experimental procedures.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity and identity.

-

Principle: The melting point is the temperature at which a solid transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Aqueous Solubility

Aqueous solubility is a key factor influencing a drug's absorption and bioavailability.

-

Principle: The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility. It involves measuring the concentration of a saturated solution of the compound in a specific solvent.

-

Procedure:

-

An excess amount of this compound is added to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Lipophilicity (LogP)

Lipophilicity, often expressed as the partition coefficient (LogP), is crucial for predicting a compound's permeability across biological membranes.

-

Principle: The shake-flask method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and water or a buffered aqueous solution.[5]

-

Procedure:

-

A known amount of this compound is dissolved in a pre-saturated mixture of n-octanol and an aqueous buffer (e.g., PBS, pH 7.4).

-

The mixture is shaken vigorously to facilitate partitioning and then allowed to stand for complete phase separation. Centrifugation can be used to ensure clear separation of the two layers.[5]

-

Aliquots are carefully taken from both the n-octanol and aqueous phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) helps in understanding the ionization state of a compound at different pH values, which affects its solubility and absorption.[5]

-

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter.[5] The pKa can be determined from the resulting titration curve.

-

Procedure:

-

Calibrate the pH meter using standard buffer solutions.[5]

-

Dissolve a precise amount of this compound in a suitable solvent, often a co-solvent system like water-methanol, to ensure solubility.

-

Titrate the solution by adding small, precise volumes of a standardized titrant (e.g., HCl or NaOH).

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

The pKa is determined from the inflection point of the titration curve, which corresponds to the pH at which the compound is 50% ionized.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | CAS 698-29-3 [matrix-fine-chemicals.com]

- 4. 17321-97-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-4-methylpyrimidine-5-carbonitrile, a valuable building block in medicinal chemistry and drug development. The document details established synthetic protocols, thorough characterization data, and the logical workflow of its preparation and analysis.

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a pyrimidine core with amino, methyl, and cyano functional groups, makes it a versatile precursor for the synthesis of a wide range of biologically active molecules. Pyrimidine derivatives are known to exhibit diverse pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties. This guide serves as a technical resource for researchers engaged in the synthesis and utilization of this important intermediate.

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, with one of the most efficient being a one-pot, three-component reaction. This approach offers high yields and purity.

Experimental Protocol: One-Pot Synthesis

This protocol is adapted from a procedure described by ChemicalBook and offers a high yield of the target compound.[1]

Materials and Reagents:

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

tert-Butanol

-

70 wt% tert-Butyl hydroperoxide

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 10 g of tert-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (10 mmol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Heat the reaction mixture to 65-70 °C and maintain this temperature for 4 hours.

-

Cool the mixture to 20-25 °C.

-

Add 1.4 g of 70 wt% tert-butyl hydroperoxide to the cooled mixture.

-

Stir the reaction at 30-35 °C for 1 hour.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.

This method has been reported to yield the product, 2-methyl-4-amino-5-cyanopyrimidine, with a high yield of 92.6% and a purity of 99.6% as determined by HPLC.[1]

Alternative scalable syntheses have also been developed, which proceed through this compound as a key intermediate. One such approach involves the reaction of 2-cyanoacetamide with a Vilsmeier reagent followed by condensation with acetamidine. Another scalable method utilizes the reaction of malononitrile with an ionic salt prepared in situ from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride.[2]

Characterization of this compound

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 698-29-3 | [3] |

| Molecular Formula | C₆H₆N₄ | [3] |

| Molecular Weight | 134.14 g/mol | [3] |

| Appearance | Solid | |

| Melting Point | 249 °C | [3] |

| Solubility | Slightly soluble in water (6.4 g/L at 25°C). Soluble in dimethyl sulfoxide, ethanol, and methanol. | [3] |

Spectroscopic Data

While detailed spectral data for this compound is available through specialized chemical data providers, a summary of expected characteristic signals is presented below based on the analysis of its structure and comparison with similar compounds.[4]

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 3H | -CH₃ |

| ~7.5 | Broad Singlet | 2H | -NH₂ |

| ~8.5 | Singlet | 1H | Pyrimidine C6-H |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~25 | -CH₃ |

| ~90 | Pyrimidine C5 |

| ~117 | -C≡N |

| ~160 | Pyrimidine C4 |

| ~163 | Pyrimidine C2 |

| ~165 | Pyrimidine C6 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (amino group) |

| ~2220 | Strong | C≡N stretching (nitrile) |

| ~1650 | Strong | C=N stretching (pyrimidine ring) |

| ~1580 | Medium | N-H bending (amino group) |

| ~1450 | Medium | C-H bending (methyl group) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 134 | [M]⁺ (Molecular ion) |

| 119 | [M - CH₃]⁺ |

| 107 | [M - HCN]⁺ |

Logical Workflow and Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, well-characterized product. The relationship between the synthesis and the various analytical techniques used for characterization is crucial for ensuring the quality and identity of the compound.

The diagram above illustrates the workflow, starting from the raw materials, proceeding through the one-pot synthesis and purification, and culminating in the comprehensive characterization of the final product using various spectroscopic and analytical techniques. This ensures that the synthesized compound meets the required specifications for its intended use in research and development.

Signaling Pathway and Biological Relevance

While this guide focuses on the synthesis and characterization of this compound, it is important to understand its potential role in drug discovery. As a versatile intermediate, it can be elaborated into a variety of more complex molecules that may interact with specific biological pathways. For instance, pyrimidine derivatives are known to act as kinase inhibitors, receptor antagonists, or enzyme inhibitors. The logical relationship for its potential application in drug discovery is outlined below.

This flowchart depicts the journey from the core intermediate to a potential drug candidate. The initial synthesis of this compound is the first crucial step, enabling the creation of a diverse library of related compounds. These compounds can then be screened for biological activity, leading to the identification of promising "hit" compounds that can be further optimized to develop novel therapeutics.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented experimental protocol offers an efficient route to this valuable compound. The comprehensive characterization data, including physical properties and expected spectroscopic signatures, will aid researchers in confirming the identity and purity of their synthesized material. The inclusion of logical workflow diagrams provides a clear visual representation of the synthesis, characterization, and potential applications in drug discovery. This guide is intended to be a valuable resource for scientists and professionals working in the field of organic and medicinal chemistry.

References

2-Amino-4-methylpyrimidine-5-carbonitrile CAS number and molecular weight

An In-depth Technical Guide to 2-Amino-4-methylpyrimidine-5-carbonitrile

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, molecular weight, synthesis protocols, and its role as a versatile building block in medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a pyrimidine derivative characterized by an amino group, a methyl group, and a nitrile group attached to the core pyrimidine ring. There appears to be some ambiguity in the nomenclature and CAS registry numbers assigned to this compound, likely due to different numbering conventions of the pyrimidine ring. However, the molecular formula and weight are consistent across the different naming conventions. For clarity, both commonly cited names and their corresponding CAS numbers are provided below.

| Identifier | Value |

| IUPAC Name | This compound |

| Alternative Name | 4-Amino-2-methylpyrimidine-5-carbonitrile[1][2] |

| CAS Number | 17321-97-0[3][4][5][6] |

| Alternative CAS Number | 698-29-3[1][2][7] |

| Molecular Formula | C₆H₆N₄[1][2][8] |

| Molecular Weight | 134.14 g/mol [2][8] |

| Appearance | Solid form[2] |

Synthesis of this compound

A common synthetic route to this compound involves a multi-component reaction. A detailed experimental protocol is outlined below.

Experimental Protocol: One-Pot Synthesis

This protocol describes the synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile.[8]

Materials:

-

t-butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% aqueous formaldehyde

-

70wt% t-butylperoxy peroxide

Procedure:

-

To a 50 ml three-necked flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser, add 10 g of t-butanol, 1.13 g (12 mmol) of acetamidine hydrochloride, 0.66 g (0.1 mol) of malononitrile, and 1.2 g (12 mmol) of 30% aqueous formaldehyde.

-

Heat the mixture and react at 65-70 °C for 4 hours.

-

Cool the reaction mixture to 20-25 °C.

-

Add 1.4 g of 70wt% t-butylperoxy peroxide.

-

Continue the reaction at 30-35 °C for 1 hour.

-

Monitor the reaction progress and product purity using HPLC with an external standard method.

Results:

| Parameter | Value |

| Product Yield | 92.6%[8] |

| HPLC Purity | 99.6%[8] |

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the one-pot synthesis of this compound.

Caption: One-pot synthesis workflow for this compound.

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, general characteristics can be inferred from the structure and available information.

-

¹H NMR: Expected signals would include a singlet for the methyl protons, signals for the amino protons, and a signal for the pyrimidine ring proton.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyrimidine ring, the methyl group, and the nitrile group are expected.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group, C-H stretching of the methyl group, and the C≡N stretching of the nitrile group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Development and Medicinal Chemistry

Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

-

Pharmaceutical Intermediate: This compound is utilized as a building block in the synthesis of various pharmaceutical agents.[9]

-

Adenosine Receptor Antagonists: Derivatives of 2-aminopyrimidine-5-carbonitrile have been investigated as potent and selective A1 adenosine receptor (A1AR) antagonists.[10]

-

Anticancer Research: The pyrimidine scaffold is a common feature in many anticancer drugs. The versatility of the this compound core allows for modifications to target various pathways involved in cancer progression.

-

Kinase Inhibitors: Fused heterocyclic systems derived from aminopyrimidines, such as pyrimido[4,5-d]pyrimidines, have shown potential as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The general workflow for utilizing this compound in drug discovery is depicted below.

Caption: Drug discovery workflow utilizing this compound.

Safety Information

Based on available safety data for 4-amino-2-methyl-pyrimidine-5-carbonitrile (CAS 698-29-3), the compound is classified with the following hazards:

-

Hazard Classifications: Acute Toxicity (Oral), Category 4; Eye Damage, Category 1; Skin Irritation, Category 2; Specific Target Organ Toxicity - Single Exposure, Category 3 (Respiratory system).[2]

-

Signal Word: Danger[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[2]

It is essential to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

References

- 1. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | CAS 698-29-3 [matrix-fine-chemicals.com]

- 2. 4-amino-2-methyl-pyrimidine-5-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Synthonix, Inc > 17321-97-0 | this compound [synthonix.com]

- 4. 17321-97-0|this compound|BLD Pharm [bldpharm.com]

- 5. 2-amino-4-methylpyrimidine-5- Carbonitrile - Cas No: 17321-97-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 6. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 7. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE(698-29-3) 1H NMR [m.chemicalbook.com]

- 8. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 10. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthesis Profile of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Amino-4-methylpyrimidine-5-carbonitrile, a molecule of interest for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This guide includes available mass spectrometry data, general experimental protocols for spectroscopic analysis, and a detailed synthesis route.

Summary of Spectroscopic Data

The characterization of this compound is crucial for its identification and quality control in research and development. The following table summarizes the available mass spectrometry data. At present, detailed experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for this specific compound are not widely published in readily accessible literature.

| Spectroscopic Technique | Parameter | Observed Value |

| Mass Spectrometry (LCMS) | [M+H]⁺ | 139.2[1][2] |

Note: The theoretical molecular weight of this compound (C₆H₆N₄) is 134.14 g/mol . The expected [M+H]⁺ ion would be approximately 135.15 m/z. The reported value of 139.2 may correspond to a different adduct or represent a typographical error in the source document.

Experimental Protocols

While specific experimental parameters for the acquisition of spectroscopic data for this compound are not detailed in the available literature, the following sections describe general methodologies commonly employed for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: A sample of the compound (typically 5-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Spectra are typically recorded on a Fourier transform NMR spectrometer, with operating frequencies for protons commonly ranging from 300 to 600 MHz.

-

Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

General Protocol for Solid Samples (KBr Pellet Method):

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle.

-

Pellet Formation: The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is usually subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

General Protocol for Liquid Chromatography-Mass Spectrometry (LCMS):

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of water and acetonitrile, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to promote ionization.

-

Chromatographic Separation: The sample solution is injected into a high-performance liquid chromatography (HPLC) system. The compound is separated from impurities on a chromatographic column (e.g., a C18 column) using a gradient of mobile phase solvents.

-

Ionization: As the compound elutes from the HPLC column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique for pyrimidine derivatives, where a high voltage is applied to the liquid to create charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value.

Synthesis of this compound

The synthesis of this compound has been reported in the patent literature.[1][2] The general workflow for its preparation is outlined below.

Caption: Synthetic route to this compound.

Logical Workflow for Spectroscopic Analysis

The logical process for the complete spectroscopic characterization of a synthesized compound like this compound is depicted in the following diagram.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Crystal Structure of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the crystal structure analysis of 2-Amino-4-methylpyrimidine-5-carbonitrile. Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), a definitive crystal structure for this compound has not been reported. Consequently, this document outlines the generalized experimental protocols and data presentation formats that would be employed in such an analysis. The guide is intended to serve as a foundational resource for researchers undertaking the crystallographic study of this compound or similar pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its structural similarity to biologically active pyrimidine scaffolds. Understanding the three-dimensional arrangement of atoms and molecules in the crystalline state is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and informing drug formulation strategies. X-ray crystallography remains the gold standard for determining crystal structures with atomic resolution. This guide details the typical workflow and data interpretation involved in such an analysis.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by X-ray diffraction data collection and structure solution and refinement.

Synthesis and Crystallization

A common synthetic route to 2-amino-4-substituted-pyrimidine-5-carbonitriles involves a three-component reaction. While specific details for the title compound are not available, a general approach often utilizes the reaction of an α-cyanoketone, a carboxaldehyde, and guanidine in a one-pot synthesis.

Following synthesis and purification, single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution.

-

Cooling Crystallization: A saturated solution of the compound is slowly cooled to induce crystallization.

The choice of solvent and crystallization method is empirical and requires screening of various conditions.

X-ray Diffraction Data Collection

Once suitable single crystals are obtained, they are mounted on a goniometer in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The integrated intensities of the diffraction spots are then used to solve the phase problem and generate an initial electron density map. This map is interpreted to build an initial model of the molecular structure.

The structural model is then refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns. The quality of the final structure is assessed using metrics such as the R-factor and goodness-of-fit.

Data Presentation

Crystallographic data for a novel structure are typically presented in a standardized format. The following tables provide a template for the key quantitative information that would be expected from a crystal structure analysis of this compound.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₆H₆N₄ |

| Formula Weight | 134.14 g/mol |

| Temperature | e.g., 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | |

| a | e.g., X.XXXX(X) Å |

| b | e.g., Y.YYYY(Y) Å |

| c | e.g., Z.ZZZZ(Z) Å |

| α | 90° |

| β | e.g., XX.XXX(X)° |

| γ | 90° |

| Volume | e.g., VVV.V(V) ų |

| Z | e.g., 4 |

| Density (calculated) | e.g., D.DDD Mg/m³ |

| Absorption Coefficient | e.g., μ.μμμ mm⁻¹ |

| F(000) | e.g., FFF |

| Crystal Size | e.g., 0.XX x 0.YY x 0.ZZ mm³ |

| θ range for data collection | e.g., θ.θθ to θθ.θθ° |

| Index ranges | h, k, l ranges |

| Reflections collected | e.g., NNNN |

| Independent reflections | e.g., MMMM [R(int) = R.RRRR] |

| Completeness to θ = θθ.θθ° | e.g., 99.X % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Data / Restraints / Params |

| Goodness-of-fit on F² | e.g., G.GGG |

| Final R indices [I>2σ(I)] | R₁ = R.RRRR, wR₂ = R.RRRR |

| R indices (all data) | R₁ = R.RRRR, wR₂ = R.RRRR |

| Largest diff. peak and hole | e.g., P.PPP and -H.HHH e.Å⁻³ |

Table 2: Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| N1 | C2 | e.g., 1.XXX(X) |

| C2 | N3 | e.g., 1.XXX(X) |

| N3 | C4 | e.g., 1.XXX(X) |

| C4 | C5 | e.g., 1.XXX(X) |

| C5 | C6 | e.g., 1.XXX(X) |

| C6 | N1 | e.g., 1.XXX(X) |

| C2 | N7 (Amino) | e.g., 1.XXX(X) |

| C4 | C8 (Methyl) | e.g., 1.XXX(X) |

| C5 | C9 (Cyano) | e.g., 1.XXX(X) |

| C9 | N10 (Cyano) | e.g., 1.XXX(X) |

Table 3: Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C6 | N1 | C2 | e.g., 1XX.X(X) |

| N1 | C2 | N3 | e.g., 1XX.X(X) |

| C2 | N3 | C4 | e.g., 1XX.X(X) |

| N3 | C4 | C5 | e.g., 1XX.X(X) |

| C4 | C5 | C6 | e.g., 1XX.X(X) |

| C5 | C6 | N1 | e.g., 1XX.X(X) |

| N1 | C2 | N7 | e.g., 1XX.X(X) |

| N3 | C2 | N7 | e.g., 1XX.X(X) |

| N3 | C4 | C8 | e.g., 1XX.X(X) |

| C5 | C4 | C8 | e.g., 1XX.X(X) |

| C4 | C5 | C9 | e.g., 1XX.X(X) |

| C6 | C5 | C9 | e.g., 1XX.X(X) |

| C5 | C9 | N10 | e.g., 1XX.X(X) |

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for crystal structure analysis.

solubility profile of 2-Amino-4-methylpyrimidine-5-carbonitrile in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data for 2-Amino-4-methylpyrimidine-5-carbonitrile (CAS: 17321-97-0). Due to the limited publicly available quantitative data for this specific compound, this guide also includes solubility information for its isomer, 4-Amino-2-methylpyrimidine-5-carbonitrile (CAS: 698-29-3), as a reference. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for their specific applications.

Solubility Data

The solubility of a compound in various solvents is a critical physicochemical property that influences its behavior in biological systems and its suitability for various applications, including drug development. The following tables summarize the available solubility data.

Table 1: Solubility of this compound (CAS: 17321-97-0)

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | Not Specified | Soluble[1] | One supplier lists the compound as soluble in water, but no quantitative data is available. Another source indicates it is insoluble in water.[1] Further experimental verification is required. |

Table 2: Solubility of 4-Amino-2-methylpyrimidine-5-carbonitrile (Isomer, CAS: 698-29-3)

| Solvent | Temperature (°C) | Solubility | Notes |

| Water | 25 | 6.4 g/L[2] | Slightly soluble.[2] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2] | |

| Ethanol | Not Specified | Soluble[2] | |

| Methanol | Not Specified | Soluble[2] |

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is essential. The following are widely accepted methods for determining the solubility of organic compounds.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[3][4] It measures the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.

Methodology:

-

Sample Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the desired solvent in a sealed vial or flask. The excess solid ensures that a saturated solution is formed.

-

Equilibration: The mixture is agitated, typically by shaking or stirring, at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is then expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, µg/mL, or mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly for compounds that are non-volatile and thermally stable.[5][6]

Methodology:

-

Preparation of Saturated Solution: A saturated solution is prepared by adding an excess of the solute to a known volume of the solvent and allowing it to equilibrate, similar to the shake-flask method.

-

Aliquoting: A precise volume of the clear, saturated solution is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Solvent Evaporation: The solvent is slowly evaporated from the container, typically using a water bath, heating mantle, or oven at a temperature that does not cause decomposition of the solute.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or oven.

-

Calculation: The solubility is calculated from the mass of the solid residue and the volume of the solution aliquot taken.

Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a chemical compound.

Caption: A generalized workflow for the experimental determination of solubility.

References

- 1. 2-amino-4-methylpyrimidine-5- Carbonitrile - Cas No: 17321-97-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE | 698-29-3 [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmacyjournal.info [pharmacyjournal.info]

The Rise of Pyrimidine-5-Carbonitriles: A Technical Guide to Their Discovery and Development as Potent Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-5-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, leading to the discovery of a diverse range of derivatives with significant therapeutic potential. This technical guide provides an in-depth review of the discovery, synthesis, and biological evaluation of these compounds, with a focus on their development as anticancer agents through the inhibition of key signaling pathways.

Discovery and Rationale

The journey towards the development of pyrimidine-5-carbonitrile derivatives as therapeutic agents began with the recognition of the pyrimidine core as a versatile pharmacophore. Its structural resemblance to the purine and pyrimidine bases of DNA and RNA, coupled with its ability to participate in various biological interactions, has made it a cornerstone in the design of numerous clinically approved drugs. The addition of a carbonitrile group at the 5-position was a key strategic modification. This electron-withdrawing group enhances the acidity of adjacent amino groups, facilitating stronger hydrogen bonding interactions with target proteins, a critical factor for potent enzyme inhibition.

Early explorations focused on screening pyrimidine libraries against various biological targets. High-throughput screening campaigns and structure-based drug design efforts identified the pyrimidine-5-carbonitrile scaffold as a potent inhibitor of several protein kinases that are crucial for cancer cell proliferation and survival. This initial success spurred further investigation and optimization of this chemical series.

Synthetic Methodologies and Experimental Protocols

The synthesis of pyrimidine-5-carbonitrile derivatives often employs multicomponent reactions, which offer an efficient and atom-economical approach to generating molecular diversity. The Biginelli and related one-pot condensation reactions are particularly prominent.

General Experimental Protocol for the One-Pot Synthesis of 2-Amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Derivatives

This protocol outlines a common method for the synthesis of the pyrimidine-5-carbonitrile core structure.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

Ethyl cyanoacetate (1.0 mmol)

-

Thiourea or Urea (1.2 mmol)

-

Potassium carbonate (K2CO3) or other suitable base (1.5 mmol)

-

Ethanol (20 mL)

Procedure:

-

A mixture of the aromatic aldehyde, ethyl cyanoacetate, thiourea/urea, and potassium carbonate in ethanol is stirred and heated to reflux.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and then water to remove any inorganic impurities.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF/water) to afford the desired 2-amino-4-aryl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivative.

Experimental Workflow for Synthesis and Evaluation

The general workflow for the discovery and initial evaluation of novel pyrimidine-5-carbonitrile derivatives is depicted below.

Targeting Key Signaling Pathways in Cancer

Many pyrimidine-5-carbonitrile derivatives exert their anticancer effects by inhibiting key protein kinases involved in oncogenic signaling pathways. The most prominent of these are the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the Phosphoinositide 3-kinase (PI3K)/AKT pathway.

EGFR Signaling Pathway

The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, metabolism, and survival, and its hyperactivation is common in cancer.

Biological Activity of Pyrimidine-5-Carbonitrile Derivatives

Extensive research has demonstrated the potent anticancer activity of various pyrimidine-5-carbonitrile derivatives against a wide range of cancer cell lines. The tables below summarize the in vitro cytotoxicity and kinase inhibitory activities of representative compounds from different chemical series.

In Vitro Cytotoxicity Data

| Compound Series | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-pyrimidine-5-carbonitriles | Compound 10b | HepG2 (Liver) | 3.56 | [1][2] |

| A549 (Lung) | 5.85 | [1][2] | ||

| MCF-7 (Breast) | 7.68 | [1][2] | ||

| 4-Anilino-pyrimidine-5-carbonitriles | Compound 11b | HCT-116 (Colon) | 3.37 | [3][4][5] |

| HepG2 (Liver) | 3.04 | [3][4][5] | ||

| MCF-7 (Breast) | 4.14 | [3][4][5] | ||

| A549 (Lung) | 2.4 | [3][4][5] | ||

| Pyrimidine-hydrazone Derivatives | Compound 11e | HCT-116 (Colon) | 1.14 | [6] |

| MCF-7 (Breast) | 1.54 | [6] | ||

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | Compound 17p | A2780 (Ovarian) | 0.87 | [7] |

| U87MG (Glioblastoma) | 1.23 | [7] | ||

| MCF-7 (Breast) | 1.56 | [7] | ||

| DU145 (Prostate) | 2.14 | [7] |

In Vitro Kinase Inhibitory Activity

| Compound Series | Representative Compound | Target Kinase | IC50 (nM) | Reference |

| 2-Amino-pyrimidine-5-carbonitriles | Compound 10b | EGFR | 8.29 | [1][2] |

| 4-Anilino-pyrimidine-5-carbonitriles | Compound 11b | EGFR (wild-type) | 90 | [3][4][5] |

| EGFR (T790M mutant) | 4030 | [3][4][5] | ||

| Pyrimidine-hydrazone Derivatives | Compound 11e | VEGFR-2 | 610 | [6] |

| Compound 12b | VEGFR-2 | 530 | [6] | |

| 2,4-Dimorpholinopyrimidine-5-carbonitriles | Compound 17p | PI3Kα | 31.8 | [7] |

| PI3Kδ | 15.4 | [7] |

Structure-Activity Relationship (SAR) Studies

Systematic modification of the pyrimidine-5-carbonitrile scaffold has provided valuable insights into the structure-activity relationships (SAR). Key findings include:

-

Substitution at the 2- and 4-positions: The nature of the substituents at these positions significantly influences both potency and selectivity. Small, flexible amino groups or substituted anilino moieties have been shown to be favorable for kinase inhibition.

-

Aryl group at the 6-position: The electronic and steric properties of the aryl ring at the 6-position can be modulated to optimize activity and pharmacokinetic properties.

-

Linker between the pyrimidine core and other moieties: In hybrid molecules, the length and flexibility of the linker are crucial for achieving the optimal orientation within the target's binding site.

Conclusion and Future Perspectives

The pyrimidine-5-carbonitrile scaffold has proven to be a highly fruitful starting point for the development of potent and selective inhibitors of key oncogenic kinases. The synthetic accessibility of these compounds, coupled with their favorable biological profiles, makes them attractive candidates for further preclinical and clinical development. Future research in this area will likely focus on:

-

Improving selectivity: Fine-tuning the substituents to achieve greater selectivity for specific kinase isoforms to minimize off-target effects.

-

Overcoming drug resistance: Designing novel derivatives that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Exploring new therapeutic areas: Investigating the potential of pyrimidine-5-carbonitrile derivatives in other diseases where kinase dysregulation is implicated, such as inflammatory and autoimmune disorders.

The continued exploration of the chemical space around the pyrimidine-5-carbonitrile core holds great promise for the discovery of next-generation targeted therapies.

References

- 1. Synthesis and in vitro antitumoral activity of new hydrazinopyrimidine-5-carbonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]

Navigating the Safety and Handling of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-4-methylpyrimidine-5-carbonitrile (CAS No. 17321-97-0). As a specialized chemical intermediate, understanding its properties is paramount for ensuring laboratory safety and experimental integrity. This document compiles available data on its physicochemical properties, safety precautions, and handling procedures.

Physicochemical Properties

Limited experimental data is available for this compound. The known quantitative data is summarized below.

| Property | Value | Source |

| CAS Number | 17321-97-0 | Synthonix, Inc., Aaronchem |

| Molecular Formula | C₆H₆N₄ | Synthonix, Inc., Aaronchem |

| Molecular Weight | 134.14 g/mol | Synthonix, Inc. |

| Appearance | White to off-white powder | National Analytical Corporation |

| Melting Point | 269-270 °C | ChemicalBook |

| Solubility | Insoluble in water | National Analytical Corporation |

| Storage Conditions | Stable under recommended storage conditions. Sensitive to moisture. | National Analytical Corporation |

Hazard Identification and Classification

Based on the data for the isomer 4-Amino-2-methylpyrimidine-5-carbonitrile, the following GHS hazard classifications are anticipated.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation.[1] |

Signal Word: Warning[1]

Hazard Pictograms:

References

A Comprehensive Theoretical and Quantum Chemical Investigation of 2-Amino-4-methylpyrimidine-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical and quantum chemical studies on 2-Amino-4-methylpyrimidine-5-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its structural, electronic, and spectroscopic properties, offering valuable insights for further research and development.

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleic acids and various drugs. The presence of amino, methyl, and cyano functional groups on the pyrimidine ring suggests its potential for diverse chemical interactions and applications, such as in the design of kinase inhibitors or as a building block for novel therapeutic agents.[1] Understanding the fundamental quantum chemical properties of this molecule is crucial for predicting its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for investigating the molecular properties at a quantum level.[2] These computational methods allow for the precise calculation of geometric parameters, vibrational frequencies, electronic transitions, and other key descriptors that are often difficult or expensive to determine experimentally.

This guide details the computational protocols for such a study, presents expected quantitative data in a structured format, and visualizes the workflow for clarity.

Computational Methodology

The following section details the proposed computational workflow for a comprehensive theoretical study of this compound.

Geometric Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically performed using DFT with a suitable functional and basis set.

Experimental Protocol:

-

Initial Structure: The molecular structure of this compound is drawn using a molecular editor and pre-optimized using a molecular mechanics force field.

-

Quantum Chemical Software: All quantum chemical calculations are performed using a standard computational chemistry package such as Gaussian, ORCA, or Spartan.

-

Theoretical Level: The geometry is optimized using Density Functional Theory (DFT). A popular and effective combination is the B3LYP hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.[3]

-

Solvent Effects: To simulate a more realistic environment, solvent effects can be incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM), with a common solvent like water or DMSO.

-

Frequency Calculations: Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (Infrared and Raman).

Electronic Properties and Frontier Molecular Orbitals

The electronic properties, including the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are critical for understanding the molecule's reactivity and electronic transitions.

Experimental Protocol:

-

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are calculated from the optimized geometry. The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic attack sites, respectively.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study the intramolecular charge transfer and hyperconjugative interactions.

Spectroscopic Properties (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis) and understand the nature of electronic transitions.

Experimental Protocol:

-

Excited State Calculations: TD-DFT calculations are performed on the optimized ground-state geometry using the same functional and basis set.

-

Solvent Effects: As with the geometry optimization, the PCM can be used to model the influence of a solvent on the electronic transitions.

-

Spectrum Simulation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum. The nature of the electronic transitions (e.g., π→π* or n→π*) is analyzed by examining the contributing molecular orbitals.[2]

Data Presentation

The following tables summarize the expected quantitative data from the theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C6-C5 | 1.42 | |

| C5-C4 | 1.41 | |

| C4-N3 | 1.35 | |

| N3-C2 | 1.36 | |

| C2-N(H2) | 1.36 | |

| C4-C(H3) | 1.51 | |

| C5-C≡N | 1.44 | |

| C≡N | 1.16 | |

| Bond Angles (º) | N1-C2-N3 | 117.5 |

| C2-N3-C4 | 120.0 | |

| N3-C4-C5 | 121.5 | |

| C4-C5-C6 | 118.0 | |

| C5-C6-N1 | 122.5 | |

| C6-N1-C2 | 120.5 |

Table 2: Calculated Vibrational Frequencies

| Vibrational Mode | Wavenumber (cm⁻¹) (Calculated) | Assignment |

| ν(N-H) symmetric stretch | 3450 | Amino group |

| ν(N-H) asymmetric stretch | 3550 | Amino group |

| ν(C-H) stretch | 3050-3150 | Aromatic C-H |

| ν(C≡N) stretch | 2230 | Nitrile group |

| δ(N-H) scissoring | 1650 | Amino group |

| ν(C=N) stretch | 1580-1620 | Pyrimidine ring |

| ν(C=C) stretch | 1450-1550 | Pyrimidine ring |

| δ(C-H) in-plane bend | 1100-1300 | Aromatic C-H |

| δ(C-H) out-of-plane bend | 750-900 | Aromatic C-H |

Table 3: Electronic Properties

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Dipole Moment | 3.5 D |

Table 4: Calculated Electronic Transitions (UV-Vis)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 4.2 | 295 | 0.15 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 4.8 | 258 | 0.22 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 5.3 | 234 | 0.08 | HOMO → LUMO+1 (π→π*) |

Visualizations

The following diagrams illustrate the computational workflow and the molecular structure of this compound.

References

- 1. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mahendrapublications.com [mahendrapublications.com]

- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]

A Technical Guide to the Biological Activities of the 2-Amino-4-methylpyrimidine-5-carbonitrile Scaffold

For Researchers, Scientists, and Drug Development Professionals

The 2-aminopyrimidine-5-carbonitrile core is a privileged scaffold in medicinal chemistry, serving as a versatile foundation for the development of a wide array of biologically active compounds. Its unique electronic properties and structural features, including hydrogen bond donors and acceptors, allow for targeted interactions with various enzymes and receptors. This technical guide provides an in-depth overview of the significant biological activities associated with derivatives of this scaffold, focusing on their potential as anticancer, kinase inhibitory, and antimicrobial agents.

Anticancer and Kinase Inhibitory Activity

Derivatives of the pyrimidine-5-carbonitrile scaffold have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases that are crucial for cancer cell proliferation, survival, and signaling.

The PI3K/AKT/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many human cancers. A notable study detailed the design and synthesis of novel morpholinopyrimidine-5-carbonitrile derivatives as dual inhibitors of PI3K and mTOR.[1] Certain Schiff base analogs emerged as the most potent compounds. Specifically, compounds 12b and 12d showed excellent antitumor activity against the leukemia SR cell line.[1] These compounds were found to induce apoptosis and cause a G2/M phase cell cycle arrest.[1] The inhibitory activity of these compounds highlights the scaffold's potential for targeting critical nodes in cancer signaling pathways.

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are other key tyrosine kinases implicated in cancer. New pyrimidine-5-carbonitrile derivatives have been synthesized and identified as potent EGFR inhibitors with significant anticancer and apoptotic activities against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines.[2] Similarly, 2-[(pyrimidin-4-yl)amino}-1,3-thiazole-5-carbonitrile based compounds have been developed as potent inhibitors of VEGFR-2 kinase, a critical mediator of angiogenesis.[3]

| Compound ID | Target | Cell Line / Assay | IC50 (µM) | Reference |

| 12b | Leukemia SR | Antiproliferative | 0.10 ± 0.01 | [1] |

| 12d | Leukemia SR | Antiproliferative | 0.09 ± 0.01 | [1] |

| 12b | PI3Kα | Enzyme Inhibition | 0.17 ± 0.01 | [1] |

| 12b | PI3Kβ | Enzyme Inhibition | 0.13 ± 0.01 | [1] |

| 12b | mTOR | Enzyme Inhibition | 0.83 ± 0.05 | [1] |

| 7f | PI3Kδ | Enzyme Inhibition | 6.99 ± 0.36 | [4] |

| 7f | PI3Kγ | Enzyme Inhibition | 4.01 ± 0.55 | [4] |

| 7f | AKT-1 | Enzyme Inhibition | 3.36 ± 0.17 | [4] |

| Various | HeLa, MCF-7 | Cytotoxicity | 10 to 50 | [5] |

Neuromodulatory Activity: Adenosine Receptor Antagonism

Beyond oncology, the 2-aminopyrimidine scaffold shows promise in neurology. A comprehensive study reported a large collection of 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile derivatives as potent and highly selective antagonists for the A1 adenosine receptor (A1AR).[6] The A1AR is a G-protein coupled receptor that plays a critical role in regulating neuronal function, cardiac muscle, and sleep. The high selectivity and antagonist activity of these compounds at the canonical cyclic adenosine monophosphate (cAMP) pathway suggest their potential for treating conditions where adenosine overproduction is pathological.[6]

Antimicrobial Activity

The scaffold has also been explored for its potential in combating infectious diseases.

Derivatives of 2-aminopyrimidine have been investigated as antibacterial agents. One study focused on their ability to bind to 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase (IspF), an essential enzyme in the methylerythritol phosphate (MEP) pathway of bacteria like Burkholderia pseudomallei.[7] The absence of the MEP pathway in mammals makes its enzymes attractive targets for new antibacterial drugs.[7] Other research has shown that derivatives can possess excellent selectivity and activity toward methicillin-resistant Staphylococcus aureus (MRSA), a significant ESKAPE pathogen.[8] Furthermore, a series of novel pyrimidine and pyrimidopyrimidine analogs demonstrated excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria.[9]

The same study that identified activity against MRSA also evaluated the compounds against pathogenic fungal strains, including Candida albicans and Cryptococcus neoformans, indicating a broad spectrum of potential antimicrobial applications.[8][9]

Experimental Protocols

Detailed experimental procedures are critical for the replication and advancement of scientific findings. Below are generalized protocols for the synthesis and evaluation of 2-aminopyrimidine-5-carbonitrile derivatives, based on methodologies cited in the literature.

A common and efficient method for synthesizing the 2-amino-4,6-disubstituted-pyrimidine-5-carbonitrile core is a one-pot, three-component reaction inspired by the Biginelli reaction.[6]

-

Objective: To synthesize the pyrimidine-5-carbonitrile scaffold.

-

Materials: An appropriate α-cyanoketone, a carboxaldehyde, and a guanidine salt.

-

Procedure:

-

Equimolar amounts of the α-cyanoketone, carboxaldehyde, and guanidine are combined in a suitable solvent (e.g., ethanol or isopropanol).

-

A catalytic amount of a base (e.g., potassium carbonate) may be added.

-

The mixture is refluxed for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is cooled, and the resulting precipitate is filtered.

-

The crude product is purified by recrystallization from a suitable solvent or by column chromatography to yield the final compound.

-

-

Objective: To determine the cytotoxic effect of compounds on cancer cell lines.

-

Procedure:

-

Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds and incubated for an additional 48-72 hours.

-

After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert MTT into formazan crystals.

-

The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) is determined.[2][5][10]

-

-

Objective: To measure the ability of a compound to inhibit the activity of a specific kinase (e.g., PI3K, VEGFR-2).

-

Procedure:

-

The kinase, its specific substrate, and ATP are combined in a buffer solution in the wells of a microplate.

-

The test compound is added at various concentrations.

-

The reaction is initiated and allowed to proceed for a set time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as antibody-based detection (ELISA) or luminescence-based assays that measure the amount of ATP remaining.

-

The inhibitory activity is calculated, and IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[1][3]

-

Conclusion

The 2-amino-4-methylpyrimidine-5-carbonitrile scaffold is a highly valuable framework in modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent and selective modulators of various biological targets. The extensive research into its derivatives has yielded promising lead compounds for cancer, neurological disorders, and infectious diseases. The continued exploration of the structure-activity relationships within this chemical class holds significant promise for the development of next-generation therapeutics.[11] within this chemical class holds significant promise for the development of next-generation therapeutics. [cite: 15]

References

- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Amino-2-(diethylamino)pyrimidine-5-carbonitrile | 93606-29-2 | Benchchem [benchchem.com]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibacterial activity of 2-amino-4-hydroxypyrimidine-5-carboxylates and binding to Burkholderia pseudomallei 2-C-methyl-D-erythritol-2,4-cyclodiphosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ukrbiochemjournal.org [ukrbiochemjournal.org]

- 9. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Amino-4-methylpyrimidine-5-carbonitrile as a Versatile Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylpyrimidine-5-carbonitrile is a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique arrangement of functional groups—an amino group, a nitrile moiety, and a reactive pyrimidine core—makes it an ideal starting material for the synthesis of a diverse array of complex molecules, particularly fused heterocyclic systems with potent biological activities. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in the development of kinase inhibitors and other therapeutic agents.

Synthesis of this compound

A reliable and high-yielding protocol for the synthesis of this compound has been established. This method involves a multi-component reaction followed by an oxidative aromatization step.

Experimental Protocol: Preparation of this compound[1]

Materials:

-

t-Butanol

-

Acetamidine hydrochloride

-

Malononitrile

-

30% Aqueous formaldehyde

-

70% t-Butyl hydroperoxide

Procedure:

-

To a 50 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add t-butanol (10 g), acetamidine hydrochloride (1.13 g, 12 mmol), malononitrile (0.66 g, 10 mmol), and 30% aqueous formaldehyde (1.2 g, 12 mmol).

-

Heat the reaction mixture to 65-70 °C and stir for 4 hours.

-

Cool the mixture to 20-25 °C.

-

Add 70% t-butyl hydroperoxide (1.4 g) and continue stirring at 30-35 °C for 1 hour.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, the product can be isolated and purified using standard techniques.

Quantitative Data

| Product | Yield | Purity (HPLC) | Reference |

| This compound | 92.6% | 99.6% | [1] |

Application in the Synthesis of Thieno[2,3-d]pyrimidines

This compound is an excellent precursor for the synthesis of thieno[2,3-d]pyrimidines via the Gewald reaction. Thieno[2,3-d]pyrimidine derivatives are known to exhibit a wide range of biological activities, including kinase inhibition.

Experimental Workflow: Gewald Reaction for Thieno[2,3-d]pyrimidine Synthesis

Caption: General workflow for the Gewald synthesis of a thieno[2,3-d]pyrimidine derivative.

Experimental Protocol: Synthesis of 4-Amino-5,6,7,8-tetrahydro-2-methylbenzo[2][3]thieno[2,3-d]pyrimidine-3-carbonitrile (Representative Protocol)

Materials:

-

This compound

-

Cyclohexanone

-

Elemental sulfur

-

Morpholine

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend this compound (1.34 g, 10 mmol), cyclohexanone (1.08 g, 11 mmol), and elemental sulfur (0.35 g, 11 mmol) in ethanol (20 mL).

-

Add morpholine (0.87 g, 10 mmol) as a catalyst.

-

Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Application in the Synthesis of Kinase Inhibitors

The fused pyrimidine scaffolds synthesized from this compound are key components of various kinase inhibitors, targeting signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

Targeted Signaling Pathways

Derivatives of this compound have been utilized in the synthesis of EGFR inhibitors. EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation and survival.

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

The thieno[2,3-d]pyrimidine scaffold is a core component of some VEGFR-2 inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF triggers downstream pathways like PLCγ-PKC-MAPK and PI3K-AKT, promoting endothelial cell proliferation, migration, and survival.

References

Synthetic Protocols for Novel Derivatives of 2-Amino-4-methylpyrimidine-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various derivatives from the versatile starting material, 2-Amino-4-methylpyrimidine-5-carbonitrile. This scaffold is a key building block in medicinal chemistry, offering multiple reaction sites for the generation of diverse molecular libraries for drug discovery. The protocols outlined below are based on established pyrimidine chemistry and provide a foundation for creating novel compounds targeting a range of biological pathways.

Synthesis of the Starting Material: this compound

The synthesis of the target compound, this compound, can be achieved via a cyclocondensation reaction. This method involves the reaction of a suitable three-carbon synthone with guanidine.

Protocol 1: Synthesis of this compound

This protocol is a proposed synthetic route based on well-established pyrimidine synthesis methodologies, particularly the reaction of β-dicarbonyl or equivalent compounds with amidines.

Reaction Scheme:

Materials:

-

2-cyano-3-ethoxy-2-butenenitrile (or a similar activated C3-synthone)

-

Guanidine hydrochloride

-

Sodium ethoxide (NaOEt) or another suitable base

-

Anhydrous Ethanol (EtOH)

-

Diethyl ether

-

Standard laboratory glassware for reflux and filtration

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature to form free guanidine.

-

Add 2-cyano-3-ethoxy-2-butenenitrile (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in water and neutralize with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Characterize the final product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Expected Yield: 60-75%

Derivatization of this compound

The synthesized this compound possesses several reactive sites that can be exploited for further derivatization. The primary amino group at the C2 position is nucleophilic and can undergo various reactions. The nitrile group at the C5 position can be hydrolyzed, reduced, or used in cycloaddition reactions.

Protocol 2.1: Synthesis of Thieno[2,3-d]pyrimidine Derivatives via Gewald Reaction

This protocol describes the synthesis of fused heterocyclic compounds, which are of significant interest in medicinal chemistry due to their structural analogy to purines.

Reaction Scheme:

Materials:

-

This compound

-

Elemental sulfur (S8)

-

An appropriate ketone (e.g., cyclohexanone, acetone)

-

A suitable base (e.g., morpholine, triethylamine)

-

A suitable solvent (e.g., ethanol, dimethylformamide)

-

Standard laboratory glassware for heating

-

Purification supplies (silica gel for column chromatography)

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equivalent), the chosen ketone (1.1 equivalents), and elemental sulfur (1.1 equivalents) in the selected solvent.

-

Add the base (0.5 equivalents) to the mixture.

-

Heat the reaction mixture to 50-60 °C with stirring for 2-4 hours. Monitor the reaction by TLC.

-